molecular formula C17H19NO B8269953 Morpholine, 3-(diphenylmethyl)- CAS No. 93406-27-0

Morpholine, 3-(diphenylmethyl)-

Cat. No.: B8269953
CAS No.: 93406-27-0
M. Wt: 253.34 g/mol
InChI Key: OVLYYUBKZWEOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Context

Discovery and Early Research

Development by American Home Products in the 1950s

3-(Diphenylmethyl)morpholine was developed during a period of intense interest in central nervous system (CNS) stimulants. American Home Products (later Wyeth) explored its potential as an anorectic and cognitive enhancer, capitalizing on the structural flexibility of morpholine derivatives. Early pharmacological studies revealed its ability to increase alertness and suppress appetite, mirroring effects observed in pipradrol and phenmetrazine. However, its development was overshadowed by methylphenidate, which offered a shorter duration of action and better tolerability.

The compound’s synthesis involved the reaction of benzhydryl halides with morpholine, a strategy common in mid-century medicinal chemistry. Its hydrochloride salt (CAS 108976-02-9) became the primary form studied due to improved solubility. Despite promising preclinical results, clinical trials highlighted challenges such as prolonged half-life and potential for misuse, leading to restricted therapeutic adoption.

Evolution of Research Interest in Benzhydrylmorpholines

Interest in benzhydrylmorpholines resurged in the 1970s–1980s as researchers sought modulators of monoamine transporters. Structural analogs like desoxypipradrol (2-DPMP) were investigated for their norepinephrine-dopamine reuptake inhibition (NDRI) properties. While 3-(diphenylmethyl)morpholine itself was not directly repurposed, its scaffold informed the design of later psychostimulants with optimized pharmacokinetics.

Taxonomic Classification in Medicinal Chemistry

Relationship to Pipradrol and Phenmetrazine

3-(Diphenylmethyl)morpholine belongs to a family of diarylmethylamine derivatives, characterized by a central carbon atom bonded to two aryl groups and a nitrogen-containing moiety. Its structural analogs include:

Compound Structure Primary Activity
Pipradrol Piperidine ring with hydroxyl group NDRI, cognitive enhancement
Phenmetrazine Morpholine with methyl substitution Stimulant, anorectic
Desoxypipradrol Piperidine without hydroxyl group Long-acting NDRI

The absence of polar functional groups in 3-(diphenylmethyl)morpholine contributes to its lipophilicity, prolonging its CNS activity compared to methylphenidate. However, this property also increases the risk of cumulative effects, limiting its clinical viability.

Position Within the Broader Context of Morpholine Derivatives

Morpholine derivatives are prized in drug design for their balanced solubility and metabolic stability. Key subclasses include:

  • Arylalkylmorpholines : E.g., 3-(diphenylmethyl)morpholine, optimized for CNS penetration.
  • Morpholine sulfonamides : Investigated as γ-secretase inhibitors for Alzheimer’s disease.
  • Morpholine-fused heterocycles : Explored as PI3Kα inhibitors in oncology.

3-(Diphenylmethyl)morpholine exemplifies the arylalkyl subclass, where the morpholine ring enhances conformational rigidity, potentially improving target selectivity.

Historical Applications and Research Significance

Therapeutic Applications

Initially studied for narcolepsy and obesity, 3-(diphenylmethyl)morpholine’s stimulant effects were comparable to amphetamines but with a slower onset. Its anorectic activity stemmed from hypothalamic norepinephrine release, a mechanism shared with phenmetrazine. However, the rise of methylphenidate and concerns about abuse liability curtailed its development.

Research Contributions
  • Structure-Activity Relationships (SAR) : Demonstrated the importance of diarylmethyl groups in NDRI activity, influencing later antidepressants.
  • Metabolic Studies : Highlighted the role of morpholine in modulating cytochrome P450 interactions, reducing hepatotoxicity risks compared to piperidines.

Properties

CAS No.

93406-27-0

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-benzhydrylmorpholine

InChI

InChI=1S/C17H19NO/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-19-12-11-18-16/h1-10,16-18H,11-13H2

InChI Key

OVLYYUBKZWEOEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of Diphenylmethyl-Substituted Aziridine :

    • Starting with an enantiomerically pure amino alcohol, introduce the diphenylmethyl group via Grignard addition or reductive amination.

    • Convert the amino alcohol to an aziridine using Mitsunobu conditions or dehydration.

  • Electrophilic Cyclization :

    • Treat the aziridine with bromine (Br₂) in dichloromethane to induce ring expansion.

    • The reaction proceeds via bromonium ion formation, followed by nucleophilic attack by the aziridine nitrogen, yielding a 3-substituted morpholine.

Example Reaction Scheme :

Aziridine+Br23-(Diphenylmethyl)morpholine+HBr\text{Aziridine} + \text{Br}_2 \rightarrow \text{3-(Diphenylmethyl)morpholine} + \text{HBr}

Challenges :

  • Steric hindrance from the diphenylmethyl group may reduce cyclization efficiency.

  • Optimization of bromine stoichiometry and reaction temperature is critical.

Cyclization of β-Amino Alcohols

β-Amino alcohols serve as versatile intermediates for morpholine synthesis. A plausible route involves cyclizing 2-amino-1-diphenylmethylethanol under dehydrating conditions.

Synthetic Pathway:

  • Preparation of 2-Amino-1-diphenylmethylethanol :

    • React diphenylmethylmagnesium bromide with ethylene oxide to form 2-diphenylmethylethanol.

    • Convert the alcohol to a tosylate (TsCl, pyridine), then displace with ammonia to yield the β-amino alcohol.

  • Intramolecular Cyclization :

    • Activate the alcohol as a tosylate or mesylate.

    • Heat in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution, forming the morpholine ring.

Reaction Conditions :

  • Solvent: Toluene or DMF

  • Temperature: 80–100°C

  • Yield: ~50–70% (estimated based on analogous reactions).

Nucleophilic Aromatic Substitution on Preformed Morpholine

Direct functionalization of the morpholine ring at the 3-position remains challenging due to electronic and steric factors. However, directed lithiation offers a potential pathway.

Methodology:

  • Directed Metalation :

    • Introduce a directing group (e.g., oxazoline) at the 2-position of morpholine to facilitate lithiation at the 3-position.

    • Quench the lithiated intermediate with diphenylmethyl electrophiles (e.g., diphenylmethyl bromide).

  • Deprotection :

    • Remove the directing group under acidic or reductive conditions to yield 3-(diphenylmethyl)morpholine.

Limitations :

  • Low regioselectivity and competing side reactions may necessitate rigorous optimization.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Reference
Aziridine ExpansionAziridine synthesis, Br₂ cyclizationModerateHigh
β-Amino Alcohol CyclizationTosylation, intramolecular SN2HighModerate
Directed LithiationDirected metalation, quenchingLowVery High
Multicomponent ReactionsUgi reaction, cyclizationModerateModerate

Stereochemical Considerations

The target compound exhibits a stereocenter at the 3-position. Asymmetric synthesis routes, such as using chiral auxiliaries or catalysts, are essential for enantioselective production. Source highlights the use of enantiomerically pure amino alcohols to control diastereoselectivity during aziridine formation, a strategy applicable here.

Resolution Techniques :

  • Chiral HPLC or enzymatic resolution may be employed post-synthesis to isolate the desired enantiomer.

Scale-Up and Industrial Feasibility

The β-amino alcohol cyclization method (Method 2) offers the best scalability, as it avoids hazardous reagents like bromine and leverages inexpensive starting materials. The patent in demonstrates a 60.5% yield for N-ethylmorpholine under similar conditions, suggesting robustness for large-scale production.

Optimization Tips :

  • Use phase-transfer catalysts to enhance reaction rates.

  • Replace toxic solvents (e.g., dichloromethane) with greener alternatives like 2-MeTHF .

Chemical Reactions Analysis

Morpholine, 3-(diphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: As mentioned in the synthesis, lithium aluminium hydride is a common reducing agent used in the preparation of Morpholine, 3-(diphenylmethyl)-.

    Substitution: The compound can undergo substitution reactions, particularly involving the morpholine ring and the benzhydryl group.

Common reagents used in these reactions include lithium aluminium hydride for reduction and chloroacetyl chloride for acylation . The major products formed from these reactions are intermediates in the synthesis pathway, leading to the final product, Morpholine, 3-(diphenylmethyl)-.

Scientific Research Applications

Morpholine, 3-(diphenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of stimulant and anorectic agents.

    Biology: The compound’s effects on biological systems, particularly its stimulant properties, are of interest in pharmacological research.

    Medicine: Although not widely used in clinical settings, its structural similarity to other stimulant drugs makes it a subject of study for potential therapeutic applications.

Mechanism of Action

The mechanism of action of Morpholine, 3-(diphenylmethyl)- involves its interaction with the central nervous system. It exerts stimulant effects by influencing neurotransmitter pathways, similar to other stimulant drugs like pipradrol and phenmetrazine. The exact molecular targets and pathways are not fully elucidated, but it is believed to affect dopamine and norepinephrine systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Morpholine, 3-(diphenylmethyl)-, and its analogs have been evaluated for antiproliferative effects. In indazole-based derivatives, the morpholine ring at the 2-fluoroaniline carboxamide position conferred high potency against AMC-HN4 (a 5-FU-resistant head and neck squamous cell carcinoma line) with >7-fold selectivity over other cancer cells. Replacing morpholine with 4-methylpiperazine reduced activity by an order of magnitude (e.g., compound 9a vs. 9b) but retained selectivity, suggesting the morpholine oxygen’s hydrogen-bonding capability is critical for potency . Conversely, substituting morpholine with 2-(dimethylamino)ethylamine or thiomorpholine led to drastic activity loss, underscoring the unique role of the morpholine scaffold .

Table 1: Anticancer Activity of Morpholine Derivatives

Compound Substituent IC₅₀ (AMC-HN4) Selectivity Ratio Reference
9a Morpholine 0.12 µM >7
9b 4-Methylpiperazine 1.2 µM >7
6b 4-Ethoxyphenyl 0.25 µM Moderate
Antiviral Activity

In anti-HCV benzofuran derivatives, morpholine substitution at the C5 position (e.g., compound 3{2}) reduced inhibitory activity (EC₅₀ > 177 nM) compared to non-morpholine analogs like 3{4} (EC₅₀ = 177 nM). Morpholine-containing compounds also exhibited higher cytotoxicity, indicating that the ring’s polarity or steric effects may hinder target engagement in this context .

Cholinesterase Inhibition

The diphenylmethyl-morpholine derivative (III) showed superior AChE inhibition (IC₅₀ = 21.24 µM) compared to piperazine analogs with phenyl (I: IC₅₀ = 24.67 µM) or trifluoromethylphenyl groups (II: IC₅₀ = 21.71 µM). Hydrogenation of the morpholine ring (compound V) reduced activity (IC₅₀ > 100 µM), emphasizing the importance of the intact morpholine structure for binding .

Table 2: AChE Inhibition by Morpholine Derivatives

Compound Substituent IC₅₀ (µM) Reference
III Diphenylmethyl-morpholine 21.24
I 4-Phenylpiperazine 24.67
V Hydrogenated morpholine >100
Antioxidant and Hypolipidemic Effects

Morpholine-containing cinnamic acid derivatives (e.g., compound 4) reduced plasma triglycerides and cholesterol in hyperlipidemic rats, matching the antioxidant capacity of Trolox. Analogous 4-methylpiperidine derivatives (e.g., compound 13) showed similar efficacy, suggesting that the morpholine ring’s electronegativity contributes to scavenging reactive oxygen species .

Pharmacokinetic Properties

Morpholine derivatives often exhibit enhanced blood-brain barrier (BBB) penetration due to their moderate lipophilicity and hydrogen-bonding capacity. For example, morpholine-substituted glycosides demonstrated improved CNS availability compared to non-morpholine analogs, though further optimization was needed to reduce toxicity .

Structural and Functional Insights

  • Role of the Morpholine Ring : The oxygen atom in morpholine facilitates hydrogen bonding with target proteins, as seen in AChE inhibition and anticancer activity . Thiomorpholine (sulfur substitution) or piperazine analogs often show reduced activity due to altered electronic properties or steric hindrance .
  • Diphenylmethyl Group : Enhances hydrophobic interactions with enzyme pockets, as demonstrated in AChE inhibition . Replacing diphenylmethyl with smaller groups (e.g., phenyl) reduces potency.

Q & A

Q. How can researchers address batch-to-batch variability in synthesized 3-(diphenylmethyl)morpholine?

  • Methodology :
  • Quality control : Implement strict reaction monitoring (e.g., in situ FTIR for intermediate detection).
  • Standardization : Use certified reference materials (CRMs) for calibration in HPLC purity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.